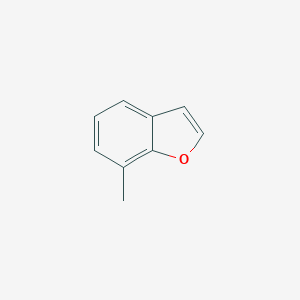

7-Methylbenzofuran

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQXPPBIJBCIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168892 | |

| Record name | 7-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17059-52-8 | |

| Record name | 7-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17059-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ7272436A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 7 Methylbenzofuran

Novel Synthetic Routes to the 7-Methylbenzofuran Scaffold

The construction of the this compound ring system has been achieved through various innovative strategies that offer improvements in efficiency, selectivity, and environmental compatibility over classical methods.

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalysis to achieve transformations that would otherwise be difficult or inefficient. The synthesis of benzofurans has greatly benefited from the use of transition metal catalysts, including palladium, copper, and nickel. acs.org

Palladium-catalyzed reactions are particularly prominent. For instance, benzofuran (B130515) derivatives can be synthesized via palladium-promoted ring formation between imidazo[1,2-a]pyridines and coumarins. acs.org Another established route is the Larock-type coupling between an o-iodophenol and a suitable alkyne, which has been used to produce 2-silylbenzo[b]furans as versatile intermediates. mdpi.com

A regioselective approach to the core structure involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edu Specifically, this compound-2(3H)-one, a direct precursor to this compound, can be synthesized from 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate. oregonstate.edu This reaction is promoted by a Lewis acid, aluminum chloride (AlCl₃), in the presence of trifluoroacetic acid (TFA) at elevated temperatures, and the resulting benzofuranone can be subsequently converted to the aromatic benzofuran. oregonstate.edu

Nickel-catalyzed methods also provide an effective route. A notable example is the arylative cyclization of 2-alkynylphenols with phenylboronic acid, which assembles the benzofuran scaffold. rsc.org Copper-catalyzed methodologies have also been developed, such as the reaction between substituted salicylaldehyde-derived Schiff bases and alkenes, which yields trifluoroethyl-substituted benzofuran derivatives. acs.org One-pot strategies using a copper catalyst can assemble amino-substituted benzofuran skeletons from salicylaldehydes, amines, and calcium carbide. acs.org

A summary of selected catalytic methods is presented below.

| Catalyst System | Reactants | Product Type | Reference |

| AlCl₃ / TFA | 3-Hydroxy-4-methyl-2H-pyran-2-one + Nitroalkene | This compound-2(3H)-one | oregonstate.edu |

| Nickel Catalyst | 2-Alkynylphenol + Phenylboronic acid | Vinylated methyl-benzofuran | rsc.org |

| Copper Chloride | Salicylaldehyde Schiff base + Alkene | Trifluoroethyl-substituted benzofuran | acs.org |

| Palladium Acetate (B1210297) | Imidazo[1,2-a]pyridine + Coumarin | Benzofuran derivative | acs.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this includes the use of alternative energy sources and more environmentally benign reagents.

Microwave-assisted synthesis represents a key green chemistry technique. A method for the synthesis of benzofuran-3(2H)-ones, including this compound-3(2H)-one, has been developed using microwave irradiation, which provides rapid access to these structures. semanticscholar.org Such methods often lead to shorter reaction times, reduced energy consumption, and cleaner reaction profiles compared to conventional heating.

The choice of catalyst also plays a role in the greenness of a synthesis. The use of earth-abundant and less toxic metals like copper is often preferred over rarer and more toxic metals. acs.org Furthermore, synthetic strategies that proceed via a Claisen rearrangement and subsequent ring-closing metathesis (RCM) to transform phenols into benzofurans can be considered a green approach. researchgate.net The potential formation of this compound from the transformation of 2,4,6-trimethylphenol (B147578) highlights this pathway. researchgate.net

Multi-Component Reactions for this compound Derivatization

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. researchgate.netorganic-chemistry.org These reactions are highly atom-economical and efficient for generating molecular diversity. rsc.org MCRs can be effectively used for the late-stage derivatization of the benzofuran scaffold.

A notable example is the derivatization of a methylbenzofuran core using a double Mannich reaction. rsc.org In a model reaction, 6-methoxy-3-methylbenzofuran, formaldehyde, and an amino acid ester hydrochloride react in acetic acid to yield a complex product where a piperidine (B6355638) ring is fused to the 2- and 3-positions of the benzofuran. researchgate.netrsc.org This strategy demonstrates how MCRs can rapidly build complex molecular architecture onto a pre-formed this compound skeleton, providing access to diverse libraries of compounds from simple, readily available building blocks.

Functionalization Strategies of the this compound Core

Once the this compound scaffold is synthesized, its further modification is often necessary to achieve desired properties. Regioselective and stereoselective functionalization techniques allow for the precise installation of chemical groups at specific locations on the molecule.

Regioselective Functionalization Techniques

Regioselectivity refers to the control of the position at which a chemical bond is made. In the context of this compound, this means selectively modifying the furan (B31954) ring or the benzene (B151609) ring at a specific carbon atom.

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates. For example, this compound can be selectively olefinated at the C2-position by reacting it with an alkene like styrene. alfa-chemistry.com This transformation is achieved using a palladium acetate catalyst with a polyoxometalate co-catalyst (H₄PMo₁₁VO₄₀) in an oxygen atmosphere, yielding the C2-alkenylated product in high yield. alfa-chemistry.com

Another approach to achieving regiocontrol is through the use of functionalized precursors where the substitution pattern is already set. The synthesis of benzofuranones from pyrones and nitroalkenes allows for the programmable substitution at various positions on the benzofuran core, depending on the substituents present on the starting materials. oregonstate.edu

Organometallic reagents also offer a route to regioselective functionalization. The use of mixed Li/Mg reagents, such as iPrMgCl·LiCl, can facilitate a bromine-magnesium exchange at a specific position on a di-brominated heterocycle. beilstein-journals.org This creates a magnesiated intermediate that can then react with a variety of electrophiles, allowing for the selective introduction of a functional group. This principle can be applied to the this compound system to control functionalization on the benzene portion of the molecule.

Stereoselective Modifications of this compound Derivatives

Stereoselective synthesis controls the three-dimensional arrangement of atoms in a molecule. This is particularly important when creating chiral molecules, which can have significantly different biological activities.

Stereoselective modifications can be introduced during the formation of the heterocyclic ring. For instance, the regioselective cyclization of chiral allyl phenols can lead to the formation of chiral 2,3-dihydro-1-benzofurans. nih.gov The reaction of allyl thymol (B1683141) with selenium dibromide produces bis[(7-isopropyl-4-methyl-2,3-dihydro-1-benzofuran-2-yl)methyl] selenide, where a new stereocenter is created at the C2 position. nih.gov

Furthermore, stereochemistry can be crucial when coupling the benzofuran moiety to other chiral molecules. In one study, 3-substituted-benzofuran-7-carboxylic acids were coupled to the stereoisomers of naltrexamine (6α- and 6β-). nih.gov The resulting pharmacological activity of the final conjugate was dependent on the stereoconfiguration at the C6 position of the naltrexamine core, demonstrating a stereoselective modification. nih.gov General methods for obtaining single stereoisomers include the resolution of racemic mixtures or the use of stereoselective synthesis, which employs chiral reagents or catalysts to favor the formation of one stereoisomer over another. google.com

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The this compound scaffold serves as a foundational structure for the development of novel therapeutic agents. The strategic derivatization and synthesis of analogues are crucial for conducting Structure-Activity Relationship (SAR) studies, which aim to elucidate how specific structural modifications influence biological activity. These studies provide critical insights into the interactions between the molecule and its biological target, guiding the design of more potent and selective compounds.

The derivatization of the this compound core involves targeted chemical modifications at various positions on the fused ring system. The inherent methyl group at the C-7 position is understood to contribute to steric hindrance, which can play a role in modulating the compound's selectivity for its target. vulcanchem.com Further substitutions on the benzene portion of the scaffold are a common strategy. For instance, the introduction of a hydroxyl group at the C-6 position can facilitate hydrogen bonding with polar residues within the active sites of enzymes or receptors. vulcanchem.com

A significant area of investigation involves the synthesis of furan-ring fused chalcones. These hybrids are typically synthesized through the Claisen-Schmidt condensation of an appropriate acetylbenzofuran derivative with a substituted benzaldehyde (B42025). SAR studies on these chalcone (B49325) derivatives have revealed important structural determinants for their biological effects. For example, a series of furan-fused chalcones were evaluated for their antiproliferative activity against promyelocytic leukemia HL-60 cells. iiarjournals.org In this series, 5-cinnamoyl-6-hydroxy-7-methylbenzofuran demonstrated significant activity. iiarjournals.orgiiarjournals.org The introduction of an additional methyl group at the C-3 position, yielding 5-cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran, was also explored to understand the impact of substitution on the furan ring. iiarjournals.orgiiarjournals.org

Research has demonstrated that the introduction of a methyl group at the C-3 position of the benzofuran ring can lead to a significant enhancement in antiproliferative activity. mdpi.com This highlights the importance of substitutions on the furan ring portion of the scaffold for modulating biological effects.

Another key strategy for derivatization focuses on the C-2 position of the benzofuran nucleus. The synthesis of aurone-like derivatives, such as (Z)-2-(benzylidene)benzofuran-3(2H)-ones, allows for the exploration of a wide range of substituents. The reaction of a precursor like 4,6-dihydroxy-7-methylbenzofuran-3(2H)-one with various substituted benzaldehydes yields a library of analogues. researchgate.net In these structures, substituents on the benzylidene moiety, such as dimethoxy groups, can enhance properties like lipophilicity and potential for π-π stacking interactions, which may improve binding affinity to target kinases. vulcanchem.com The configuration at the benzylidene double bond also imposes specific spatial arrangements that influence molecular interactions with biological targets. vulcanchem.com

The table below summarizes research findings on the antiproliferative activity of specific this compound derivatives, illustrating the structure-activity relationships.

Mechanistic Studies and Reactivity Profiling of 7 Methylbenzofuran

Reaction Mechanisms of 7-Methylbenzofuran under Various Conditions

The benzofuran (B130515) scaffold is a versatile platform for chemical synthesis, undergoing reactions that target both the furan (B31954) and benzene (B151609) rings. rsc.org The presence of the methyl group at the 7-position can influence the regioselectivity and rate of these reactions through electronic and steric effects.

Electrophilic aromatic substitution (EAS) is a characteristic reaction for electron-rich aromatic systems like this compound. savemyexams.compressbooks.pub The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, typically proceeding through a high-energy carbocation intermediate known as an arenium ion. pressbooks.pub Due to the electronic nature of the furan ring, electrophilic attack preferentially occurs at the C2 position, which is the most nucleophilic site. vulcanchem.com

A key example is the Friedel-Crafts acylation, where an acyl group is introduced. The acylation of this compound proceeds via electrophilic substitution, with the acyl group attaching to the electron-rich 2-position to yield products like 1-(this compound-2-yl)-ethanone. vulcanchem.com

More advanced methods, such as palladium-catalyzed direct C-H arylation, have been developed for the functionalization of this compound. rsc.org These reactions also show a high preference for the C2 position. In a typical procedure, this compound is reacted with an arylating agent in the presence of a palladium catalyst, such as Pd(OAc)₂, and a co-catalyst or oxidant like Cu(OTf)₂ in a solvent like methanol (B129727) at reflux temperature. rsc.org Mechanistic studies suggest these transformations can proceed through pathways involving C-H bond activation. acs.org

| Reaction Type | Reagents/Conditions | Position of Substitution | Product Example |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C2 | 1-(this compound-2-yl)-ethanone vulcanchem.com |

| Pd-Catalyzed C-H Arylation | Arylating agent, Pd(OAc)₂, Cu(OTf)₂, MeOH, reflux | C2 | C2-arylated this compound rsc.org |

The electron-rich nature of the benzofuran ring system generally makes it resistant to direct nucleophilic aromatic substitution (SₙAr). Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. vulcanchem.com For instance, related chloro-substituted benzofurans can undergo nucleophilic substitution of the chlorine atom. smolecule.com

While direct nucleophilic attack on the this compound core is unfavorable, its derivatives can readily undergo nucleophilic reactions. For example, the ketone group in this compound-3(2H)-one is susceptible to nucleophilic addition. biosynth.comambeed.com Similarly, carbonyl groups introduced at the C2 position via electrophilic substitution can undergo subsequent nucleophilic additions. vulcanchem.com

Cycloaddition reactions are powerful tools for constructing ring systems. libretexts.org The furan component of the benzofuran system can potentially participate as the 4π-electron component (diene) in [4+2] cycloadditions, such as the Diels-Alder reaction. libretexts.org However, this reaction is often challenging for benzofurans because it requires the disruption of the aromatic system of the fused benzene ring.

Photochemical [2+2] cycloadditions represent another class of reactions that can occur with alkenes. ethz.ch These reactions are often initiated by UV light and can lead to the formation of four-membered cyclobutane (B1203170) rings. ethz.ch While these reactions are well-established for many unsaturated systems, specific studies detailing the cycloaddition reactivity of this compound are not extensively documented. The reaction would likely involve the C2-C3 double bond of the furan ring. ethz.chrsc.org

Nucleophilic Additions and Substitutions

Oxidative and Reductive Transformations of this compound

The benzofuran ring is susceptible to both oxidative and reductive transformations, which can be directed to either the furan or benzene portion of the molecule.

Oxidative Transformations: The C2-C3 double bond of the furan ring is a primary site for oxidation. Biomimetic oxidation studies on benzofuran and its methylated analogs using catalysts like manganese(III) porphyrins with hydrogen peroxide show that the reaction proceeds via the formation of an epoxide intermediate. researchgate.net This epoxide can then undergo various rearrangements depending on the reaction conditions. researchgate.net Such studies provide insight into the metabolic pathways of molecules containing a benzofuran core. researchgate.net In some contexts, this compound itself can be formed through oxidative pathways, such as during the thermal degradation of certain phenols found in biomass. mdpi.comresearchgate.net Palladium-catalyzed oxidative cyclization of derivatives of this compound has also been used to synthesize complex spiro-compounds. acs.org

Reductive Transformations: Reduction reactions often target substituents on the benzofuran ring or, under harsher conditions, the ring system itself. A common transformation is the reduction of a nitro group to an amine. For example, the reduction of nitro-substituted benzofurans to their corresponding amines is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and hydrogen gas. vulcanchem.com The carbonyl group of ketones like this compound-3(2H)-one can be reduced to a secondary alcohol using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄). ambeed.com Reductive cyclization of enynes is a general strategy that can be employed to construct the benzofuran skeleton itself. acs.org

Photochemical Reactivity of this compound

The absorption of light can induce unique chemical reactions in the this compound scaffold. The field of photoredox catalysis has enabled a range of dearomative functionalizations of heterocyclic compounds. rsc.org

Mechanistic studies on the related isomer, 3-methylbenzofuran (B1293835), show that it can be oxidized to a radical cation upon visible light irradiation in the presence of an iridium-based photocatalyst. rsc.org This radical cation is a key intermediate that can engage in radical-radical coupling reactions to form new C-C bonds. rsc.org This suggests that this compound could exhibit similar reactivity under photochemical conditions.

Furthermore, more complex derivatives of methylbenzofurans have been subjected to photochemical reactions. For example, a derivative of 3-methylbenzofuran was irradiated with ultraviolet light in the presence of benzophenone (B1666685) as a sensitizer (B1316253) to induce a structural rearrangement. ijcps.orgrasayanjournal.co.in These examples highlight the potential of the benzofuran core to participate in photochemical transformations, which can be harnessed for the synthesis of complex molecules. rasayanjournal.co.inacs.org

Stability and Degradation Pathways of this compound in Research Contexts

The stability of this compound is a critical factor in its synthesis and application. It is known to form during the high-temperature pyrolysis of biomass components like tyrosine, suggesting it possesses significant thermal stability. researchgate.netpcbiochemres.comsid.ir

However, in industrial settings such as in wash oils used in benzene production units, this compound is identified as a degradation product. mdpi.com It can be formed from the breakdown of substituted phenols but is also subject to further degradation through oxidation and polymerization reactions under operating conditions. mdpi.comresearchgate.net The presence of oxygen and other reactive species can lead to the oxidation of the aromatic rings. mdpi.com Theoretical studies on the formation of benzofurans from aryl propargyl ethers indicate that the stability of intermediates and the energy barriers of rearrangement steps are crucial for the final product yield. rsc.org While this compound itself is a relatively stable liquid, complex drug derivatives containing a methylbenzofuran core have been noted for their poor solution stability and insolubility, which can present challenges in formulation. google.com

Advanced Analytical and Structural Elucidation Techniques for 7 Methylbenzofuran Research

High-Resolution Spectroscopic Characterization Methods

High-resolution spectroscopy is fundamental to the structural analysis of organic molecules like 7-Methylbenzofuran. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer a wealth of information regarding its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

While 1D NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular puzzle of this compound. These experiments reveal correlations between different nuclei, allowing for the definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the benzene (B151609) and furan (B31954) rings, as well as long-range couplings, helping to trace the connectivity of the proton network. For instance, the proton at position 6 would show a correlation to the proton at position 5, and the proton at position 2 would show a correlation to the proton at position 3 cam.ac.uklibretexts.orgucdavis.edu.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each C-H bond in this compound would be represented by a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts hmdb.cahmdb.camagritek.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For this compound, HMBC correlations would be observed between the methyl protons and carbons C-7 and C-6, as well as between the furan ring protons and the carbons of the benzene ring, confirming the fusion of the two ring systems researchgate.netmdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides valuable information about the three-dimensional structure and conformation of the molecule. In this compound, NOESY would show correlations between the methyl protons and the proton at position 6 on the benzene ring, confirming their spatial proximity mdpi.comresearchgate.net.

A summary of expected 2D NMR correlations for this compound is presented below:

| 2D NMR Technique | Correlated Nuclei | Information Gained for this compound |

| COSY | ¹H – ¹H | Reveals proton-proton coupling networks within the aromatic and furan rings. |

| HSQC | ¹H – ¹³C (one bond) | Directly links each proton to its attached carbon atom. |

| HMBC | ¹H – ¹³C (multiple bonds) | Establishes long-range connectivity, crucial for assigning quaternary carbons and confirming the ring fusion. |

| NOESY | ¹H – ¹H (through space) | Confirms the spatial proximity of non-bonded protons, such as between the methyl group and adjacent aromatic protons. |

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, dynamics, and packing of molecules in the solid state. While less common for a small molecule like this compound, ssNMR could be employed to study its crystalline form, identify different polymorphs, and understand intermolecular interactions in the solid lattice google.commdpi.com. The technique is particularly powerful for materials that are insoluble or for which single crystals suitable for X-ray diffraction cannot be obtained oieau.fr.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound (C₉H₈O), the expected monoisotopic mass is 132.057515 g/mol nih.govepa.gov. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a "molecular fingerprint" that is characteristic of the compound's structure. Under electron ionization (EI), this compound would likely exhibit a prominent molecular ion peak at m/z 132, with subsequent fragmentation patterns corresponding to the loss of a hydrogen atom (m/z 131) and other characteristic fragments nih.govnist.gov.

A hypothetical HRMS data summary for this compound is shown below:

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M]⁺ | 132.0575 | Molecular Ion | |

| [M-H]⁺ | 131.0497 | Loss of a hydrogen radical | |

| [M-CO]⁺ | 104.0626 | Loss of carbon monoxide | |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), providing information about the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=C stretching: Within the aromatic and furan rings, usually in the 1600-1450 cm⁻¹ region.

C-O-C stretching: Of the furan ring, expected in the 1250-1050 cm⁻¹ range.

Out-of-plane C-H bending: In the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1625 - 1450 | IR, Raman |

| Furan Ring C-O-C Stretch | 1250 - 1050 | IR |

| C-H Out-of-Plane Bending | 900 - 675 | IR |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Conjugated systems, such as the benzofuran (B130515) ring system in this compound, typically exhibit characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, likely with multiple bands corresponding to π → π* transitions within the conjugated aromatic system msu.eduamazonaws.comvscht.cz. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the compound. While a specific spectrum for this compound is not provided in the search results, related benzofuran derivatives show strong absorptions in the 200-350 nm range researchgate.net. The exact λmax values are sensitive to the solvent used and the specific substitution pattern on the benzofuran core.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uni-ulm.de For this compound and its derivatives, this method provides invaluable insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions, which collectively influence the compound's macroscopic properties.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination, offering unambiguous proof of chemical constitution and stereochemistry. springernature.com While obtaining a suitable single crystal of the parent this compound can be challenging, researchers have successfully applied this technique to its derivatives to understand the structural impact of functionalization on the benzofuran core.

For instance, the structures of various benzofuran derivatives have been elucidated using SC-XRD. researchgate.net In a typical experiment, a single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays, often from a molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.54 Å) source. uni-ulm.de The resulting diffraction pattern is collected on a detector, and the data are processed to generate an electron density map, from which the atomic positions are determined. rsc.org

Studies on derivatives, such as benzofuran-chalcone hybrids containing the this compound moiety, have utilized single-crystal X-ray analysis to confirm their molecular structures. nih.govresearchgate.net For example, the crystal structure of a (E)-3-(7-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)-1-phenylprop-2-en-1-one derivative was unequivocally confirmed by this method, providing exact details of its molecular conformation. researchgate.net Similarly, the analysis of 1-(this compound-2-yl)-ethanone has confirmed the planarity of the benzofuran core. vulcanchem.com These studies are crucial as they validate the outcomes of synthesis and provide a basis for understanding structure-activity relationships.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze crystalline materials in a powdered form. It is particularly useful when growing single crystals of sufficient size and quality for SC-XRD is not feasible. researchgate.net The technique provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid, which can be used for phase identification, purity analysis, and determination of unit cell parameters. nih.gov

In the context of benzofuran research, PXRD is applied to characterize bulk samples and ensure their crystalline integrity. worldwidejournals.com The experimental pattern is often compared with a calculated pattern derived from single-crystal data (if available) to confirm the identity and purity of the synthesized compound. rsc.orgnih.gov For novel benzofuran derivatives where no single-crystal structure has been determined, PXRD data can be used for structure solution, although this is a more complex process. cambridge.org Research on metal complexes derived from benzofuran Schiff bases and other derivatives has utilized PXRD to gain vital structural information, confirming the formation of well-defined crystalline materials. researchgate.networldwidejournals.com

Chromatographic and Separation Techniques in this compound Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex mixtures, such as reaction products or environmental samples. The choice of method depends on the volatility and polarity of the analyte and the matrix in which it is found.

Advanced HPLC-MS and GC-MS Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nist.gov In GC-MS, the compound is vaporized and separated from other components in a mixture based on its passage through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The National Institute of Standards and Technology (NIST) has published GC-MS data for this compound, which serves as a reference for its identification. nist.govnist.gov A study involving the pyrolysis of isoprocarb (B1672275) also utilized GC-MS to identify this compound as a degradation product. nist.gov The table below summarizes typical parameters used in GC-MS analysis for compounds similar to this compound.

| Parameter | Typical Value/Condition | Purpose |

| Column | DB-1 (methylphenylsiloxane) capillary column (30 m x 0.25 mm i.d.) sphinxsai.com | Separation of analytes based on boiling point and polarity. |

| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min) | Optimizes separation of components with different volatilities. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV sphinxsai.com | Creates characteristic fragment ions for structural identification. |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Detects and quantifies the separated and ionized compounds. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a complementary technique, particularly suited for less volatile or thermally labile derivatives of this compound. nih.gov In HPLC-MS, separation occurs in a liquid phase on a packed column, followed by detection with a mass spectrometer, often using softer ionization techniques like Electrospray Ionization (ESI). lcms.cz Method development involves optimizing the stationary phase (e.g., C18), mobile phase composition (e.g., acetonitrile/water gradients with formic acid), and MS parameters to achieve sensitive and selective detection. nih.govlcms.cz

Chiral Chromatography for Enantiomeric Separation

While this compound itself is an achiral molecule, many of its derivatives, particularly those synthesized for biological applications, can be chiral. researchgate.net Chirality is a critical consideration in pharmacology, as enantiomers of a drug can have vastly different biological activities. americanpharmaceuticalreview.com Chiral chromatography is the primary technique used to separate enantiomers, enabling the study of their individual properties. rsc.org

This separation is achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. americanpharmaceuticalreview.com

For potential chiral derivatives of this compound, developing a chiral separation method would be a crucial step. lookchem.com This would involve screening various chiral columns and mobile phases to find conditions that provide baseline separation of the enantiomers. The ability to isolate and analyze enantiomerically pure forms is essential for advancing research into the therapeutic potential of chiral benzofuran derivatives. epo.org

Computational Chemistry and Theoretical Modeling of 7 Methylbenzofuran

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and intermolecular interactions. nih.govdovepress.com

For 7-Methylbenzofuran, MD simulations can be employed to explore its conformational landscape. Although the benzofuran (B130515) ring system is largely rigid, the methyl group at the C7 position possesses rotational freedom. MD simulations can map the potential energy surface associated with the rotation of this methyl group, identifying the most stable (lowest energy) conformations.

Furthermore, MD simulations are essential for studying how this compound interacts with its environment. By simulating the molecule in a solvent, such as water, it is possible to analyze the formation and dynamics of intermolecular interactions, like hydrogen bonds and van der Waals forces. dovepress.com This is achieved by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from an atom in the solute. nih.gov Such simulations can elucidate how this compound is solvated and can predict its behavior in different environments, which is crucial for understanding its solubility and potential interactions with biological macromolecules. nih.gov While specific MD studies on this compound are limited, research on similar heterocyclic systems demonstrates the power of this technique to reveal dynamic properties and interaction patterns. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. wikipedia.orguestc.edu.cn QSAR is a key component of predictive research in medicinal chemistry and toxicology, allowing for the screening of virtual compounds and the prioritization of candidates for synthesis and testing. mdpi.comnih.gov

A QSAR model for this compound derivatives would be developed by following a systematic workflow:

Data Set Compilation : A series of this compound analogs with measured biological activity (e.g., inhibitory concentration against a specific enzyme) would be collected.

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, HOMO/LUMO energies from quantum calculations), and structural features (e.g., topological indices) would be calculated.

Model Building : Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors (independent variables) with the biological activity (dependent variable). mdpi.com The general form of a QSAR model is: Activity = f(descriptors) + error. wikipedia.org

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. mdpi.com

By establishing a validated QSAR model, researchers can predict the activity of novel this compound derivatives before they are synthesized, guiding the design of more potent and effective compounds.

In Silico Screening and Drug Design Approaches Utilizing this compound Scaffolds

The this compound core structure represents a molecular scaffold that can be chemically modified to create a library of diverse compounds. uniroma1.it In silico screening and scaffold-based drug design are powerful computational strategies for exploring this chemical space to identify promising new drug candidates. nih.govresearchgate.net

Scaffold-based drug design begins with a core structure, such as this compound, and generates new molecules by adding various functional groups or side chains. nih.gov This approach allows for the systematic exploration of how different substituents affect the molecule's properties and its potential to bind to a biological target. Research has highlighted the value of related structures, such as 4,6-dihydroxy-7-methylbenzofuran-3(2H)-one, as a versatile building block for combinatorial chemistry, underscoring the utility of the this compound framework. researchgate.net

Virtual screening is a key in silico technique where large libraries of compounds, including those based on the this compound scaffold, are computationally evaluated for their ability to bind to a specific protein target. acs.org Molecular docking, a primary method within virtual screening, predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. This process helps to filter vast virtual libraries down to a manageable number of high-priority candidates for further experimental investigation, accelerating the drug discovery process. acs.org

Biological and Pharmacological Research on 7 Methylbenzofuran and Its Derivatives

Mechanisms of Action in Biological Systems

The benzofuran (B130515) scaffold is a core structure in many biologically active compounds. rsc.org Research into the mechanisms of action of 7-methylbenzofuran and its derivatives has unveiled a variety of interactions with biological systems, including enzyme modulation, receptor binding, and influences on cellular processes.

Enzyme Inhibition and Activation Studies

Derivatives of this compound have been investigated for their effects on various enzymes. A notable area of study is their potential as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov

A series of bromo-2-phenylbenzofuran derivatives, including those with a methyl group at the 7-position, were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. nih.gov Most of the tested compounds showed a preference for inhibiting MAO-B in a reversible manner, with some achieving IC50 values in the low micromolar to nanomolar range. nih.gov For instance, 2-(2′-bromophenyl)-7-methylbenzofuran (1) and 2-(3′-bromophenyl)-7-methylbenzofuran (2) were among the synthesized compounds. nih.gov Generally, it was observed that 2-phenylbenzofurans with a methyl group at the 5-position were more potent MAO-B inhibitors than their 7-methyl counterparts. nih.gov

Prodrugs of (E)-N-methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide have been developed as potent inhibitors of FabI, a key enzyme in bacterial fatty acid synthesis. google.com This highlights the potential of methylbenzofuran derivatives as antibacterial agents. google.com

Furthermore, some benzofuran derivatives have shown inhibitory activity against other enzymes like SIRT2 and acetylcholinesterase, suggesting a broad range of potential therapeutic applications. science.gov

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound derivatives with various receptors has been a significant area of research, particularly in the context of cancer and neurological disorders.

Certain benzofuran derivatives have been found to inhibit signaling pathways crucial for cancer cell proliferation. For example, some derivatives have demonstrated the ability to induce apoptosis in cancer cells, a process of programmed cell death. mdpi.comnih.govresearchgate.net This is sometimes achieved by increasing the activity of caspases, which are key enzymes in the apoptotic pathway. mdpi.commdpi.com Studies on K562 leukemia cells showed that specific brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one induce apoptosis. nih.govresearchgate.net

In the realm of neurological disorders, derivatives of this compound have been explored for their binding affinity to adrenergic receptors. A series of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives were synthesized and identified as novel antagonists for the alpha(2C)-adrenergic receptor. nih.govucsd.edu This selectivity suggests potential applications in conditions where this receptor subtype is implicated. nih.gov

Additionally, derivatives of NBF (nalbuphine benzofuran) containing a 7'-benzofuryl moiety have been studied for their interaction with the mu-opioid receptor (MOR). rsc.org These compounds have shown potent partial agonism at the MOR, indicating their potential as modulators of the opioid system. rsc.org The substitution pattern on the benzofuran ring, including methyl groups, has been shown to influence the efficacy of these ligands at the MOR. rsc.org

Some benzofuran derivatives have also been investigated for their interaction with retinoid receptors and prostaglandin (B15479496) E2 receptors. google.comgoogle.com

Cellular Uptake and Subcellular Localization Research

The cellular uptake and subsequent localization of this compound derivatives are critical determinants of their biological activity. While specific studies on the uptake and localization of this compound itself are limited, research on its derivatives provides insights into these processes.

For instance, in cancer research, the ability of benzofuran derivatives to induce apoptosis suggests that they are taken up by cancer cells and can interact with intracellular targets. mdpi.comnih.gov Some studies have identified tubulin, a component of the cytoskeleton, as a molecular target for certain benzofuran derivatives. nih.govmdpi.com This implies that these compounds must enter the cell to exert their effects.

The investigation of isocryptolepine derivatives, which share structural similarities, has shown that these compounds can localize in the food vacuole, nucleus, and cytoplasm of Plasmodium falciparum, the parasite that causes malaria. nih.gov This suggests that benzofuran-based compounds can cross cellular and organellar membranes to reach their targets.

Pharmacological Target Identification and Validation

Identifying the specific molecular targets of this compound and its derivatives is crucial for understanding their therapeutic potential and for the development of new drugs.

Proteomic and Metabolomic Approaches in Target Discovery

Proteomics, the large-scale study of proteins, has become an invaluable tool for identifying the molecular targets of bioactive compounds. ulaval.caeuropa.eunih.gov By analyzing changes in the proteome of cells or tissues after treatment with a compound, researchers can infer its mechanism of action and identify potential protein targets.

In the context of benzofuran derivatives, proteomic analyses have been employed to understand their effects on cancer cells and pathogens. For example, a proteomic analysis of Plasmodium falciparum treated with an isocryptolepine derivative revealed changes in the expression of proteins involved in various cellular processes, including those localized in the food vacuole, nucleus, and cytoplasm. nih.gov This approach helps to build a comprehensive picture of the compound's impact on the organism's biology. nih.gov

Similarly, high-throughput proteomic techniques can be used to analyze the differential expression of proteins in human cells in response to treatment with benzofuran derivatives, providing clues about their pharmacological targets. nih.gov

Genetic Manipulation and Knockout Studies for Target Validation

Once potential targets are identified, genetic manipulation techniques, such as gene knockout or knockdown, can be used to validate these targets. By reducing or eliminating the expression of a target protein, researchers can determine if the biological effects of the compound are diminished or abolished, thus confirming the target's role in the compound's mechanism of action.

For instance, if a this compound derivative is hypothesized to inhibit a specific enzyme, creating a cell line or model organism that lacks this enzyme would allow researchers to test whether the compound still exerts its effects. If the effect is lost in the knockout model, it provides strong evidence that the enzyme is a direct and functionally relevant target.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The relationship between the chemical structure of this compound derivatives and their biological activities is a critical area of research for the development of new therapeutic agents. By systematically modifying the core structure and observing the resulting changes in activity, researchers can identify key molecular features responsible for desired pharmacological effects.

Design and Synthesis of this compound Analogues for SAR

The design and synthesis of analogues are fundamental to understanding how structural modifications influence biological activity. Research has shown that introducing different substituents at various positions on the this compound scaffold can significantly impact its pharmacological properties.

A key strategy in the synthesis of benzofuran derivatives for SAR studies involves the regioselective preparation of substituted benzofuranones, which can then be converted to the desired benzofurans. This allows for programmable substitution at any position on the ring system, facilitating the creation of diverse analogues. oregonstate.edu For instance, the synthesis of furan-ring fused chalcones, which are precursors to flavonoids, has been a fruitful area of investigation. iiarjournals.org In one study, a series of cinnamoyl derivatives of benzofuran were synthesized and evaluated for their antiproliferative activity. iiarjournals.org This involved the combination of various acetylbenzofurans with different benzaldehyde (B42025) derivatives. iiarjournals.org

SAR studies on these synthesized compounds have revealed important structural determinants for activity. For example, the presence and position of a methyl group on the benzofuran ring can significantly influence antiproliferative activity. mdpi.com In a series of furan-fused chalcones, 5-cinnamoyl-6-hydroxy-7-methylbenzofuran demonstrated notable antiproliferative activity against promyelocytic leukemia HL60 cells. iiarjournals.orgiiarjournals.org Further modifications, such as the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system, have been shown to increase cytotoxicity in cancer cells. researchgate.netsemanticscholar.org

The synthesis of this compound analogues is not limited to anticancer applications. Derivatives have been designed and synthesized to explore their potential as antimicrobial agents. For instance, a series of (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives were synthesized to screen for antimicrobial and antifungal activities. niscpr.res.in Additionally, the synthesis of N-((4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-3-methylbenzofuran-7-carboxamide has been undertaken to investigate its effects on opioid receptors. rsc.org

Computational Approaches to SAR/SPR Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) modeling, are invaluable tools for understanding the complex interplay between molecular structure and biological function. nih.gov These approaches use statistical methods to correlate variations in the chemical structure of compounds with their biological activities. nih.gov

For benzofuran derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net These models can predict the activity of novel compounds before their synthesis, thereby saving time and resources. nih.gov The development of a QSAR model typically involves calculating a set of molecular descriptors that quantify different physicochemical properties of the molecules. These descriptors can include electronic, steric, and hydrophobic parameters.

In the context of anticancer activity, QSAR models have been developed for various benzofuran derivatives. For example, a study on B-ring-modified diaryl ether derivatives as InhA inhibitors utilized stepwise multiple linear regression analysis to build QSAR models with good correlative and predictive abilities. researchgate.net Similarly, QSAR studies on 2-phenylbenzofuran (B156813) derivatives have been performed to understand their antiprotozoal activities.

Molecular docking is another powerful computational technique that complements QSAR studies. imist.manih.gov Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific molecular interactions that govern binding affinity. imist.ma For instance, molecular docking studies of benzofuran derivatives with target enzymes like PI3K and VEGFR-2 have helped to rationalize their anticancer activity. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. unimi.it

In Vitro Biological Activity Studies

The in vitro evaluation of this compound and its derivatives is a crucial step in identifying their potential as therapeutic agents. These studies, conducted in a controlled laboratory setting, provide valuable information on the biological effects of these compounds at the cellular and molecular levels.

Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Apoptosis)

Cell-based assays are fundamental in cancer research to determine the potential of new compounds to inhibit cancer cell growth and induce cell death. Several derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.

For instance, a study on furan-ring fused chalcones revealed that 5-cinnamoyl-6-hydroxy-7-methylbenzofuran and 5-cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran exhibited notable antiproliferative activity against promyelocytic leukemia HL-60 cells. iiarjournals.orgiiarjournals.org Another study reported that newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one showed selective action towards chronic myelogenous leukemia (K562) cells without affecting healthy human keratinocytes. mdpi.com

The mechanism of cell death induced by these compounds is often investigated through apoptosis assays. Apoptosis, or programmed cell death, is a desirable characteristic for anticancer agents. Research has shown that certain benzofuran derivatives can induce apoptosis in cancer cells. researchgate.netmdpi.com For example, some derivatives were found to increase the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway, in K562 cells. mdpi.com The induction of apoptosis was further confirmed by the observation of fragmented nuclei and DNA fragmentation in treated cancer cells. pensoft.net

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-cinnamoyl-6-hydroxy-7-methylbenzofuran | HL-60 | 16.1 | iiarjournals.orgiiarjournals.org |

| 5-cinnamoyl-6-hydroxy-3,7-dimethylbenzofuran | HL-60 | 18.3 | iiarjournals.orgiiarjournals.org |

| Derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one (Compound 6) | K562 | Not specified | mdpi.com |

| Derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one (Compound 8) | K562 | Not specified | mdpi.com |

Antimicrobial and Antifungal Activity Research

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antifungal agents. Benzofuran derivatives have shown promise in this area, with several studies reporting their activity against a range of bacteria and fungi. rsc.org

A study investigating (Z)-2-(hydroxybenzylidene)-4,6-dihydroxy-7-methylbenzofuran-3(2H)-ones reported high inhibitory activity against Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, and Bacillus subtilis. researchgate.net However, the fungicidal activity of these compounds against strains like Aspergillus niger and Penicillium chrysogenum was found to be relatively low. researchgate.net In another study, a series of (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives were synthesized and screened for their antimicrobial and antifungal properties. niscpr.res.in

The antimicrobial activity of benzofuran derivatives is often influenced by the nature and position of substituents on the benzofuran ring. For example, the introduction of a thiophene-2-ylsulfonyl group at the 7-amino position of a 5-methylbenzofuran (B96412) scaffold resulted in compounds with good antibacterial activity. derpharmachemica.com

The following table summarizes the antimicrobial activity of selected this compound derivatives.

| Compound | Target Organism | Activity | Reference |

| (Z)-2-(hydroxybenzylidene)-4,6-dihydroxy-7-methylbenzofuran-3(2H)-ones | Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, Bacillus subtilis | High inhibitory activity | researchgate.net |

| (Z)-2-(hydroxybenzylidene)-4,6-dihydroxy-7-methylbenzofuran-3(2H)-ones | Aspergillus niger, Penicillium chrysogenum | Low fungicidal activity | researchgate.net |

| {5-methyl-7-[(thiophene-2-ylsulfonyl)amino]-1-benzofuran-2-yl}methyl benzylcarbamate | Various bacterial strains | Good antibacterial activity | derpharmachemica.com |

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key factor in the development of many diseases, making the search for new anti-inflammatory agents a priority. Benzofuran derivatives have demonstrated potential as anti-inflammatory and immunomodulatory agents. mdpi.com

Research has shown that certain benzofuran derivatives can inhibit the production of pro-inflammatory mediators. For example, a study on new heterocyclic/benzofuran hybrids found that a piperazine/benzofuran hybrid compound exhibited an excellent inhibitory effect on the generation of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, with low cytotoxicity. mdpi.com This compound was also found to down-regulate the secretion of other pro-inflammatory factors such as COX-2, TNF-α, and IL-6. mdpi.com The anti-inflammatory mechanism of this compound was linked to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com

In another study, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to inhibit the release of the pro-inflammatory interleukin 6 (IL-6) in K562 cells. mdpi.com These findings suggest that this compound derivatives could be promising candidates for the development of new anti-inflammatory drugs.

In Vivo Pharmacological Efficacy and Mechanistic Research

The therapeutic potential of this compound and its derivatives has been explored in various in vivo settings, revealing promising efficacy in models of significant human diseases. Research has focused on understanding their performance in complex biological systems, mapping their journey through the body, and elucidating the mechanisms behind both their therapeutic and potential toxic effects.

Disease Model Studies (e.g., Cancer, Neurodegenerative, Infectious Diseases)

In vivo studies using animal models are critical for validating the therapeutic promise of compounds identified in initial screenings. Derivatives of this compound have been tested in models of cancer, neurodegenerative disorders, and infectious diseases.

Cancer:

The anticancer potential of benzofuran derivatives is a significant area of investigation. rsc.orgmdpi.com While much of the initial research is conducted in vitro, these studies often pave the way for in vivo validation. For instance, certain halogenated benzofuran derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including leukemia (K562), colon cancer (SW620), and lung cancer (A549), while showing less toxicity to normal cells. mdpi.comnih.govresearchgate.net

One study highlighted that a brominated derivative of benzofuran possessed higher cytotoxic potential compared to a chlorinated one, significantly decreasing cancer cell viability. mdpi.com Another research effort identified two derivatives that exhibited selective action towards chronic myelogenous leukemia (K562) cells with no toxic effect on healthy human keratinocytes (HaCaT). nih.gov These compounds were found to induce apoptosis, or programmed cell death, in the cancer cells. nih.govresearchgate.net Specifically, certain derivatives were shown to activate caspases 3/7, key enzymes in the apoptotic pathway. mdpi.comresearchgate.net The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system was noted to increase cytotoxicity. researchgate.net

| Derivative Type | Cancer Model | Key In Vivo/Mechanistic Findings | Citations |

| Halogenated Benzofurans | Lung (A549), Liver (HepG2) | Brominated derivative showed stronger pro-oxidative and proapoptotic properties than the chlorinated derivative. Induced G2/M phase cell cycle arrest in HepG2 cells. | mdpi.com |

| Brominated Benzofurans | Leukemia (K562) | Showed selective cytotoxicity to cancer cells. Induced apoptosis through caspase-3/7 activation and increased reactive oxygen species (ROS). | nih.gov |

| Benzofuran-based Carboxylic Acids | Breast (MDA-MB-231) | Derivative 9e was the most effective antiproliferative agent against MDA-MB-231 cells, with a potency comparable to the reference drug Doxorubicin. | acs.org |

| NBF Derivatives | N/A (Opioid Receptor) | A derivative with a 7′-benzofuryl moiety was identified as a potent MOR partial agonist with in vivo anti-analgesic potency (AD50 = 0.18 mg kg−1). | rsc.org |

Neurodegenerative Diseases:

Benzofuran derivatives are being investigated as potential treatments for neurodegenerative conditions like Parkinson's and Alzheimer's disease. ijpsonline.comnih.gov A patent has identified 1-(this compound-2-yl)ethanone as a compound for potential use in treating neurodegenerative diseases related to monoamine oxidase dysfunction, such as Parkinson's disease. google.com

Research into related structures provides a basis for their potential. For example, the compound anle138b, an oligomer modulator, has shown efficacy in mouse models of both Parkinson's and prion diseases. nih.gov It was found to inhibit the accumulation of pathological protein oligomers, prevent neuronal degeneration, and slow disease progression. nih.gov Fomannoxin, a natural compound containing a benzofuran structure, has also demonstrated significant neuroprotective capabilities in an amyloid-β peptide model relevant to Alzheimer's disease. ijpsonline.com These findings suggest that the benzofuran scaffold is a promising starting point for developing therapies against these debilitating diseases. ijpsonline.comijpsonline.com

Infectious Diseases:

The rise of antibiotic resistance has spurred the search for new antibacterial agents. A derivative of 3-methylbenzofuran (B1293835) has been identified as a potent inhibitor of FabI, an essential enzyme in bacterial fatty acid synthesis. google.com This makes it a promising candidate for a new class of antibacterial drugs. Prodrugs of this compound have been developed to improve its delivery and efficacy. google.com

Furthermore, research has shown that certain benzofuran derivatives possess antifungal properties. Modification of a 3-methylbenzofuran-2-carboxylate derivative led to the discovery of a compound with in vivo antifungal activity against Candida albicans. pharmatutor.org Bisbenzofurans have also displayed activity against the parasite Leishmania donovani. pharmatutor.org

Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetics (PK) describes the movement of a drug into, through, and out of the body, while pharmacodynamics (PD) studies the drug's effect on the body. Understanding these properties is crucial for drug development.

Research on a prodrug of a (3-methylbenzofuran-2-yl)methyl derivative, developed as an antibacterial agent, demonstrated its significant solubility and bioavailability. google.com Comparative pharmacokinetic studies in dogs showed how the prodrug is converted in vivo to the active compound. google.com

In a different therapeutic area, a series of 3-phenoxy benzofuran derivatives were synthesized to promote osteoblast differentiation for treating osteoporosis. jst.go.jp One derivative, compound 23d, was found to have excellent pharmacokinetic properties and high oral absorbability in rats, making it a potential candidate for an oral anti-osteoporosis agent. jst.go.jp

Studies on benzofuran derivatives as inhibitors of the Hepatitis C Virus (HCV) have also shed light on their metabolic fate. Efforts to optimize these compounds involved creating constrained analogs to improve their clearance rates in vivo. acs.org For instance, adding small lipophilic groups was found to reduce in vivo clearance in rats. acs.org

Pharmacodynamic studies have characterized the in vivo potency of certain derivatives. A nalbuphine (B1235481) derivative incorporating a 7′-benzofuryl moiety was identified as a potent partial agonist of the mu-opioid receptor, demonstrating a significant anti-analgesic effect in vivo. rsc.org

Toxicological Mechanisms and Adverse Event Research

Investigating the potential for toxicity is a critical component of preclinical research. Studies on benzofuran derivatives aim to identify any adverse effects and understand the underlying toxicological mechanisms.

In the context of anticancer research, a key goal is to develop compounds that are selectively toxic to cancer cells while sparing normal, healthy cells. researchgate.netmdpi.com Several studies on benzofuran derivatives have reported success in this area, finding that their most promising compounds did not exhibit significant toxicity toward normal cell lines in vitro, suggesting a favorable therapeutic window. nih.gov

However, the broader class of heterocyclic polycyclic aromatic hydrocarbons (PAHs), which includes benzofurans, has been studied for developmental toxicity. nih.gov Research using zebrafish embryos, a common model for toxicological screening, has shown that some related heterocyclic compounds can cause adverse developmental effects, including pericardial and yolk sac edemas, as well as craniofacial malformations. nih.gov The mechanisms behind such toxicities can be complex, sometimes involving the aryl hydrocarbon receptor (AHR) pathway and associated oxidative stress. nih.gov Standard pharmaceutical procedures are used to determine the toxicity and therapeutic efficacy of new compounds in cell cultures and experimental animals. google.com

Applications and Material Science Research Involving 7 Methylbenzofuran

Role of 7-Methylbenzofuran in Medicinal Chemistry Lead Optimization

The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds. rsc.orgnih.govrsc.org The introduction of a methyl group at the 7-position of the benzofuran ring can significantly influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets. This makes this compound and its derivatives valuable tools in lead optimization, the process of refining a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.govyoutube.com

Researchers have utilized the this compound scaffold to develop novel therapeutic agents. For instance, a study on the antiproliferative activity of furan-ring fused chalcones identified 5-cinnamoyl-6-hydroxy-7-methylbenzofuran as a compound with significant activity against promyelocytic leukemia HL60 cells, demonstrating an IC50 value of 16.1 μM. iiarjournals.org This finding highlights the potential of the this compound core in the design of new anticancer agents.

In another study, a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed and synthesized as potent inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov Several of these compounds exhibited significant inhibitory activity against Mnk2 and demonstrated anti-proliferative effects on human leukemia and colon cancer cell lines. nih.gov These examples underscore the importance of the this compound scaffold in generating lead compounds for drug discovery programs.

The strategic placement of the methyl group on the benzofuran ring can lead to derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies on various benzofuran derivatives have shown that the position and nature of substituents are critical for their pharmacological effects. rsc.orgmdpi.com The 7-methyl group can contribute to improved binding affinity with target proteins and modulate the metabolic stability of the molecule.

Advanced Materials and Polymer Science Applications

The unique photophysical properties of the benzofuran ring system have led to its exploration in the field of advanced materials, particularly in the development of organic electronics. vulcanchem.com While research on this compound itself is emerging, the broader class of benzofuran derivatives has shown significant promise.

Development of this compound-based Monomers and Polymers

The synthesis of polymers incorporating the benzofuran moiety is an active area of research. These polymers are of interest for their potential applications in various high-performance materials. While specific examples of polymers derived directly from this compound are not extensively documented, the functionalization of the benzofuran core allows for its incorporation into polymeric chains. For example, benzofuran-containing compounds can serve as monomers in polymerization reactions, leading to materials with tailored properties. The methyl group in this compound could influence the polymerization process and the final properties of the resulting polymer, such as its solubility and thermal stability.

Optoelectronic Properties of this compound Derivatives

Benzofuran derivatives are known to exhibit interesting optoelectronic properties, including fluorescence, making them suitable for applications in optical and electronic devices. d-nb.info The electronic properties of the benzofuran system can be tuned by the introduction of various substituents. The methyl group at the 7-position, being an electron-donating group, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This, in turn, affects its absorption and emission spectra.

Studies on related compounds, such as 4,7-dimethylbenzofuran, have shown their potential as host materials in organic light-emitting diodes (OLEDs). smolecule.com This suggests that this compound derivatives could also possess favorable optoelectronic properties for such applications. The investigation of the photoluminescence and electroluminescence of this compound-containing materials is a promising area for future research.

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Organic light-emitting diodes (OLEDs) are a major application for fluorescent and phosphorescent organic materials. frontiersin.orgmagtech.com.cneuropa.euresearchgate.netwikipedia.org Benzofuran derivatives have been investigated as components of OLEDs, acting as emitters or host materials. vulcanchem.comd-nb.info The high fluorescence quantum yields and thermal stability of some benzofuran compounds make them attractive for this technology. d-nb.info While direct application of this compound in commercial OLEDs is not yet established, the exploration of its derivatives is a logical step, given the promising results from similar structures. For instance, 6-methylbenzofuran-2-carbonitrile (B3077676) has been identified as a promising candidate for OLEDs due to its potential to enhance electron transport properties. vulcanchem.com

In the realm of organic solar cells (OSCs), the development of new donor and acceptor materials is crucial for improving power conversion efficiencies. rsc.orgjulienbarrier.eu Organic materials with suitable electronic and morphological properties are needed to facilitate efficient charge generation and transport. rsc.org While the direct use of this compound in OSCs is not widely reported, the benzofuran scaffold is being explored in the design of novel materials for photovoltaic applications. researchgate.net The ability to modify the benzofuran core with substituents like the methyl group allows for the fine-tuning of its electronic properties to match the requirements of high-performance OSCs.

Applications in Agrochemical and Pest Control Research

The search for new and effective agrochemicals is a continuous effort to ensure food security and manage pests and diseases. Heterocyclic compounds, including benzofurans, have shown potential as scaffolds for the development of new pesticides. cymitquimica.comsolubilityofthings.com